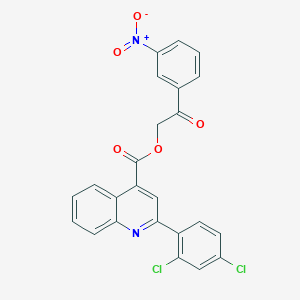
2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate
Vue d'ensemble
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NQO1 inhibitor, and it has been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate involves the inhibition of NQO1 activity. NQO1 is an enzyme that plays a crucial role in the detoxification of quinones and other electrophiles. Inhibition of NQO1 activity leads to the accumulation of ROS in cancer cells, which ultimately results in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to induce apoptosis in cancer cells through the accumulation of ROS. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate in lab experiments is its ability to selectively target cancer cells. Additionally, the compound has been found to have low toxicity in normal cells. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the use of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate in scientific research. One potential direction is the development of more potent NQO1 inhibitors that can be used in cancer treatment. Additionally, the compound's anti-inflammatory and antioxidant properties could be explored further for the treatment of other diseases. Finally, the use of this compound in combination with other cancer treatments could be investigated to enhance its efficacy.
Applications De Recherche Scientifique
2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate has been extensively studied in scientific research, particularly in the field of cancer treatment. The compound has been found to inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is overexpressed in many cancer cells. Inhibition of NQO1 activity leads to the accumulation of reactive oxygen species (ROS) in cancer cells, which ultimately results in cell death.
Propriétés
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(2,4-dichlorophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-15-8-9-18(20(26)11-15)22-12-19(17-6-1-2-7-21(17)27-22)24(30)33-13-23(29)14-4-3-5-16(10-14)28(31)32/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHVNBNGJBYFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4725203.png)
![3,4,5-trimethoxy-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4725208.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4725213.png)

![[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4725225.png)
![1-fluoro-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B4725226.png)
![4-[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4725233.png)
![N-(4-{[butyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725255.png)

![1-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-3-methylpiperidine](/img/structure/B4725277.png)
![N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide](/img/structure/B4725284.png)
![N-cyclopropyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4725286.png)
![2-(isopropylthio)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4725296.png)
![5-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B4725303.png)